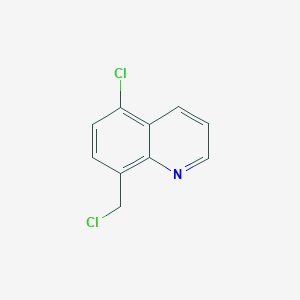
5-Chloro-8-(chloromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-(chloromethyl)quinoline is an organic compound with the molecular formula C10H7Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-(chloromethyl)quinoline typically involves the chlorination of 8-methylquinoline. One common method includes the reaction of 8-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 8 positions of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
5-Chloro-8-(chloromethyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include the corresponding methylquinoline derivatives.
科学的研究の応用
5-Chloro-8-(chloromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and antibacterial agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and other biological processes.
作用機序
The mechanism of action of 5-Chloro-8-(chloromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity.
類似化合物との比較
Similar Compounds
5-Chloro-8-hydroxyquinoline: This compound is similar in structure but has a hydroxyl group instead of a chloromethyl group. It is known for its antimicrobial properties.
8-Chloroquinoline: This compound lacks the chloromethyl group and is used in the synthesis of various pharmaceuticals.
Uniqueness
5-Chloro-8-(chloromethyl)quinoline is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of complex organic molecules.
生物活性
5-Chloro-8-(chloromethyl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential applications.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₆Cl₂N and a molecular weight of approximately 246.16 g/mol. The unique structure, characterized by chloromethyl and chloro substituents at the 5 and 8 positions of the quinoline ring, enhances its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves chloromethylation reactions starting from quinoline derivatives. A common method includes:
- Chloromethylation : Quinoline is treated with chloromethyl methyl ether in the presence of an acid catalyst.
- Recrystallization : The product is purified through recrystallization to obtain high purity.
Alternative multi-step synthesis methods may introduce various functional groups sequentially to construct the desired structure.
Biological Activity Overview
Research indicates that compounds derived from quinoline structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacterial strains.
- Antiviral Properties : Some derivatives are being investigated for their potential against viral infections.
- Anticancer Activity : Quinoline compounds have been studied for their antiproliferative effects on cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity :
- Antiviral Activity :
- Anticancer Activity :
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several related quinoline compounds:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 5-Chloro-8-hydroxyquinoline | Hydroxyl group at position 8 | Strong chelation properties with metal ions |
| 6-Chloroquinoline | Chlorine at position 6 | Antimicrobial activity |
| 7-Chloroquinoline | Chlorine at position 7 | Displays anticancer properties |
| 5-Bromo-8-(chloromethyl)quinoline | Bromine instead of chlorine at position 5 | Increased lipophilicity leading to enhanced cell permeability |
These compounds illustrate how specific substitutions can influence their chemical behavior and biological activity.
特性
分子式 |
C10H7Cl2N |
|---|---|
分子量 |
212.07 g/mol |
IUPAC名 |
5-chloro-8-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 |
InChIキー |
UFGCDWGLNJFDET-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















